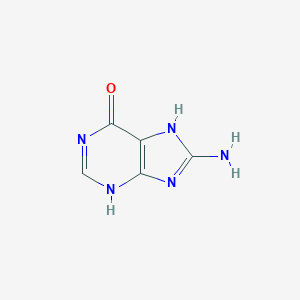

8-aminohypoxanthine

描述

This compound is known for its biological activity and is considered a promising candidate for therapeutic and environmental applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-aminohypoxanthine typically involves the reaction of guanine derivatives under specific conditions. One common method includes the use of guanine as a starting material, which undergoes amination to introduce the amino group at the 8th position . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

8-aminohypoxanthine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the purine ring, leading to the formation of dihydropurine derivatives.

Substitution: The amino group at the 8th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions include various substituted purines and their derivatives, which can have different biological and chemical properties .

科学研究应用

Inhibition of Purine Nucleoside Phosphorylase (PNPase)

8-AH has been identified as a competitive inhibitor of PNPase, an enzyme involved in purine metabolism. Studies have shown that 8-AH exhibits competitive inhibition kinetics against the metabolism of inosine to hypoxanthine, with an inhibition constant () of approximately 28 µmol/L . This inhibition is crucial as it alters the levels of various purines in biological systems, which can be beneficial in managing conditions like sickle cell disease and pulmonary hypertension.

Renal Function and Diuresis

Research indicates that 8-AH can induce diuresis and natriuresis without significantly affecting glucosuria or potassium excretion. In a study involving rats, administration of 8-AH resulted in decreased urinary levels of guanine while increasing those of guanosine, suggesting a shift in purine metabolism towards less harmful metabolites . This property makes 8-AH a candidate for therapeutic strategies aimed at improving renal function.

Cardiovascular Applications

The compound has shown promise in cardiovascular research, particularly regarding its effects on pulmonary arterial hypertension (PAH). In animal models, 8-AH was associated with reduced right ventricular pressures and improved cardiac function . These findings suggest that 8-AH may help mitigate the adverse effects of PAH by influencing vascular remodeling and reducing cardiac workload.

Case Studies and Experimental Findings

Several studies highlight the pharmacological profiles of 8-AH:

- Diuretic Effects : In vivo studies demonstrated that 8-AH administration led to significant diuretic effects, which were less pronounced than those observed with other analogs like 8-aminoguanine but still notable enough for potential therapeutic use .

- Sickle Cell Disease : In a study involving Townes sickle mice, treatment with 8-AH resulted in notable improvements in metabolic parameters, including reduced hemoglobinuria and enhanced renal function . This indicates its potential as a safe and effective treatment for complications associated with sickle cell disease.

- Pulmonary Hypertension : Another study highlighted the efficacy of 8-AH in reducing markers associated with pulmonary hypertension, reinforcing its therapeutic potential in cardiovascular diseases .

Comparative Analysis of Pharmacological Effects

The following table summarizes the comparative effects of various 8-aminopurines, including 8-AH:

| Compound | Diuresis | Natriuresis | Glucosuria | PNPase Inhibition (µmol/L) |

|---|---|---|---|---|

| 8-Aminoguanine | High | High | High | 2.8 |

| 8-Amino-Inosine | Moderate | Moderate | Low | 35 |

| This compound | Moderate | Moderate | Low | 28 |

作用机制

The mechanism of action of 8-aminohypoxanthine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as purine nucleoside phosphorylase (PNP), which plays a crucial role in purine metabolism . By inhibiting PNP, this compound can modulate immune responses and has potential as an immunosuppressive agent .

相似化合物的比较

Similar Compounds

2-Amino-3-methyl-3,7-dihydro-6H-purin-6-one: This compound is a methylated derivative of 8-aminohypoxanthine and has similar biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PNP and potential therapeutic applications make it a valuable compound for further research and development .

生物活性

8-Aminohypoxanthine is a purine derivative that has garnered attention in pharmacological research due to its biological activities, particularly its role as an inhibitor of purine nucleoside phosphorylase (PNPase). This compound is structurally similar to other 8-aminopurines, such as 8-aminoguanine and 8-aminoinosine, and exhibits significant effects on renal excretory functions. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at the 8-position of the hypoxanthine moiety. This modification influences its stability and interaction with biological macromolecules, particularly nucleic acids.

Table 1: Structural Comparison of 8-Aminopurines

| Compound | Structure Description |

|---|---|

| This compound | Hypoxanthine with an amino group at position 8 |

| 8-Aminoguanine | Guanidine structure with an amino group at position 8 |

| 8-Aminoinosine | Inosine structure with an amino group at position 8 |

Inhibition of Purine Nucleoside Phosphorylase (PNPase)

Research has established that this compound acts as a competitive inhibitor of PNPase. This enzyme plays a crucial role in purine metabolism, converting purine nucleosides into their respective bases. The inhibition of PNPase by this compound leads to altered ratios of guanine-to-guanosine and hypoxanthine-to-inosine in urine, indicating its effectiveness in modulating purine metabolism.

Key Findings:

- Inhibition Constants (Ki) : Studies reported a Ki value of approximately 28 µmol/L for this compound when using inosine as a substrate, indicating moderate potency compared to other inhibitors like 8-aminoguanine .

- Diuretic Effects : Administration of this compound has been shown to induce diuresis and natriuresis without significantly affecting potassium excretion, differentiating it from other aminopurines like 8-aminoguanine which also causes antikaliuresis .

Metabolism and Pharmacokinetics

Upon administration, this compound can be metabolized to 8-aminoxanthine by xanthine oxidase. This metabolic pathway suggests that some pharmacological effects attributed to this compound may also involve its metabolites .

Study on Renal Excretory Function

A comparative study assessed the renal effects of various aminopurines, including this compound. The results showed that while all tested compounds induced diuresis and natriuresis, the glucosuric effects were less pronounced for this compound compared to its counterparts .

Table 2: Effects of Aminopurines on Renal Parameters

| Compound | Diuresis | Natriuresis | Glucosuria | Potassium Excretion |

|---|---|---|---|---|

| 8-Aminoguanine | Yes | Yes | High | Decreased |

| 8-Aminoinosine | Yes | Yes | Moderate | Unchanged |

| This compound | Yes | Yes | Low | Unchanged |

Molecular Dynamics Simulations

Molecular dynamics simulations have indicated that the presence of amino groups at specific positions on the hypoxanthine structure can stabilize DNA duplexes and triplexes. The introduction of an amino group at position 2 was found to stabilize duplexes significantly, while the effect at position 8 was more complex .

常见问题

Basic Research Questions

Q. What experimental methods are used to assess the in vivo inhibition of purine nucleoside phosphorylase (PNPase) by 8-aminohypoxanthine?

- Methodological Answer: Researchers typically measure the ratio of PNPase substrates (e.g., guanosine, inosine) to their metabolites (e.g., guanine, hypoxanthine) in urine using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). A decrease in the guanine/guanosine or hypoxanthine/inosine ratio confirms PNPase inhibition .

Q. How does this compound’s mechanism of PNPase inhibition differ from other 8-aminopurines like 8-aminoguanine?

- Methodological Answer: Competitive inhibition kinetics (Michaelis-Menten analysis) are used to determine inhibition constants (Ki). This compound exhibits competitive inhibition with a Ki of 28 µM (inosine substrate), while 8-aminoguanine is 10-fold more potent (Ki = 2.8 µM). This difference is attributed to structural variations affecting binding affinity .

Q. What assays are recommended to validate this compound’s diuretic effects in preclinical models?

- Methodological Answer: Acute renal excretion studies in rats involve timed urine collection post-administration. Parameters include urine volume, sodium/glucose excretion, and potassium levels. Statistical comparisons (ANOVA with Bonferroni correction) differentiate effects between 8-aminopurines .

Advanced Research Questions

Q. How can researchers resolve contradictions in potassium excretion effects between this compound and 8-aminoguanine?

- Methodological Answer: 8-Aminoguanine reduces potassium excretion via Rac1 signaling inhibition, independent of PNPase. To isolate mechanisms, use Rac1 inhibitors (e.g., NSC23766) in parallel with PNPase-specific assays. This compound lacks Rac1 effects, explaining its neutral potassium profile .

Q. What methodological considerations are critical when distinguishing direct PNPase inhibition from metabolite-mediated effects in this compound studies?

- Methodological Answer: Track metabolite conversion (e.g., 8-aminoinosine to this compound) using UPLC-MS/MS. Co-administer PNPase substrates (e.g., inosine) to competitively block metabolism. Enzyme kinetics with recombinant human PNPase (rhPNPase) clarify substrate vs. inhibitor roles .

Q. Why does this compound exhibit weaker glucosuric effects compared to 8-aminoguanine despite similar diuretic potency?

- Methodological Answer: Glucosuria requires higher PNPase inhibition thresholds. Dose-response studies show 8-aminoguanine achieves >90% PNPase inhibition, while this compound reaches ~70%. Xanthine oxidase (XO) activity assays may further explain metabolic divergence .

Q. How should researchers address the rapid in vivo metabolism of this compound in experimental designs?

- Methodological Answer: Use stabilized analogs or frequent sampling intervals (e.g., 30-minute urine collections). Pharmacokinetic profiling with LC-MS identifies metabolic byproducts (e.g., 8-aminoxanthine). Pro-drug formulations (e.g., 8-aminoinosine) prolong activity .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

- Methodological Answer: Non-linear regression models (e.g., sigmoidal dose-response curves) quantify EC50 values. Pairwise comparisons (Bonferroni-adjusted t-tests) assess significance between treatment groups. Meta-analyses reconcile inter-study variability .

Q. Data Interpretation & Conflict Analysis

Q. How can conflicting in vitro vs. in vivo potency data for this compound be reconciled?

- Methodological Answer: In vitro assays (e.g., rhPNPase inhibition) may overlook bioavailability or metabolite interactions. Cross-validate using ex vivo kidney slices or perfused organ models. Adjust for protein binding and tissue distribution .

Q. What strategies mitigate bias in studies comparing this compound with other 8-aminopurines?

属性

IUPAC Name |

8-amino-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDXOOZGKFFGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964300 | |

| Record name | 8-Imino-8,9-dihydro-7H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-81-3, 45893-20-7 | |

| Record name | 8-Imino-8,9-dihydro-7H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-6,7-dihydro-1H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。